(3-(o-Tolyl)isoxazol-5-yl)methanol
Description
Significance of the Isoxazole (B147169) Ring System in Drug Discovery and Development
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary medicinal chemistry. nih.govnih.gov Its significance in drug discovery and development is multifaceted, stemming from its unique physicochemical properties and synthetic accessibility. nih.govnih.gov The isoxazole moiety can act as a bioisostere for other aromatic rings, such as a phenyl group, enabling it to fit into the active sites of various biological targets. nih.gov Furthermore, the arrangement of its heteroatoms imparts a distinct electronic character, allowing for a range of non-covalent interactions with proteins, including hydrogen bonding and dipole-dipole interactions. This versatility in binding contributes to the high affinity and selectivity observed in many isoxazole-containing drugs.
Overview of Isoxazole-Containing Pharmacophores and Their Broad Biological Relevance
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Isoxazole-containing pharmacophores have demonstrated an exceptionally broad spectrum of biological relevance, underscoring their versatility in drug design. nih.govresearchgate.net These scaffolds are integral to a wide array of therapeutic agents, spanning numerous disease areas. nih.govnih.gov
The biological activities of isoxazole derivatives are remarkably diverse, encompassing:
Antimicrobial: Effective against various bacterial and fungal pathogens. nih.govijcrt.org
Antiviral: Showing promise in combating viral infections. nih.gov
Anti-inflammatory: Exhibiting potent anti-inflammatory effects. nih.govnih.gov
Anticancer: Demonstrating activity against various cancer cell lines. nih.govnih.gov
Anticonvulsant: Used in the management of seizure disorders. nih.gov
Analgesic: Providing pain relief. nih.gov
Antidiabetic: Showing potential in the management of diabetes. nih.gov
This wide range of activities is a testament to the ability of the isoxazole scaffold to be tailored to interact with a multitude of biological targets, including enzymes, receptors, and ion channels. nih.govnih.govnih.gov Notable examples of drugs that incorporate an isoxazole ring include the antibiotic cloxacillin (B1194729) and the anti-inflammatory agent parecoxib.
Rationale for Academic Research on Substituted Isoxazole Methanol (B129727) Derivatives, Specifically (3-(o-Tolyl)isoxazol-5-yl)methanol
Academic research into specifically substituted isoxazole derivatives, such as this compound, is driven by the quest for novel bioactive compounds with unique pharmacological profiles. The rationale for investigating this particular molecule is rooted in the principles of medicinal chemistry, which aim to explore new chemical space and establish detailed structure-activity relationships.
Furthermore, the methanol group at the 5-position serves as a versatile synthetic handle. This hydroxyl group can be readily modified to create a library of related compounds, such as esters, ethers, or oxidized derivatives like aldehydes and carboxylic acids. This allows researchers to systematically probe the effects of different functional groups at this position on the molecule's biological activity. Recent research has explored the synthesis of similar compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol, highlighting the ongoing interest in this class of molecules. biolmolchem.combiolmolchem.com
The exploration of compounds like this compound in an academic setting is crucial for advancing our understanding of the therapeutic potential of isoxazole derivatives. These fundamental studies can uncover new lead compounds and provide valuable insights that can guide the future development of innovative medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNUCDAEKSZWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734725 | |
| Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-56-3 | |
| Record name | 3-(2-Methylphenyl)-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoxazole Derivatives and Analogues of 3 O Tolyl Isoxazol 5 Yl Methanol
General Synthetic Routes to Isoxazoles
The construction of the isoxazole (B147169) ring can be broadly categorized into two primary approaches: the reaction of a three-carbon component with a hydroxylamine (B1172632) derivative and the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. core.ac.uk
[3+2] Cycloaddition Reactions of Nitrile Oxides and Alkynes/Dipolarophiles
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a direct and widely utilized method for the synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.orgrsc.org Nitrile oxides, which are key intermediates, can be generated in situ from various precursors, most commonly from aldoximes through oxidation or from hydroximoyl halides via dehydrohalogenation. acs.orgthieme-connect.com This method offers a high degree of modularity, allowing for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring by varying the starting aldoxime and alkyne. acs.org
Several reagents and conditions have been developed to facilitate the in situ generation of nitrile oxides and their subsequent cycloaddition. These include the use of halogenating agents like N-chlorosuccinimide (NCS) followed by a base such as triethylamine (B128534) (TEA), hypervalent iodine reagents, and alkyl nitrites. rsc.orgacs.orgthieme-connect.comrsc.org Copper(I)-catalyzed versions of this reaction have been shown to proceed with high regioselectivity and efficiency. organic-chemistry.orgresearchgate.net
Mechanistic Investigations: Concerted vs. Stepwise Diradical Pathways
The mechanism of the [3+2] cycloaddition of nitrile oxides has been a subject of theoretical and experimental investigation. While often depicted as a concerted process, evidence for stepwise pathways exists, particularly in electrochemically mediated reactions. nih.gov Computational studies based on molecular electron density theory (MEDT) have been employed to analyze the reaction mechanisms of [3+2] cycloadditions involving nitrile oxides. scielo.org.mx These studies help in understanding the electronic and steric factors that govern the reaction's progress and regioselectivity. mdpi.com For instance, some research suggests that certain reactions may proceed through a stepwise, radical-mediated mechanism rather than a concerted cycloaddition. nih.gov
Regioselectivity Studies in Cycloaddition Reactions
A significant aspect of the [3+2] cycloaddition is its regioselectivity, which determines the substitution pattern of the resulting isoxazole. In the reaction of nitrile oxides with terminal alkynes, the formation of 3,5-disubstituted isoxazoles is generally favored. organic-chemistry.orgnih.gov This regioselectivity can be influenced by electronic and steric factors of both the nitrile oxide and the alkyne. mdpi.com For example, copper-catalyzed cycloadditions often exhibit high regioselectivity. organic-chemistry.org The use of specific directing groups or reaction conditions can also control the regiochemical outcome. nih.gov Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole (or vice versa) dictates the orientation of the addition. mdpi.com
Condensation Reactions with Hydroxylamine
A classical and fundamental method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. youtube.comresearchgate.net This approach is straightforward and utilizes readily available starting materials. youtube.com The reaction proceeds through the initial formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring. youtube.comresearchgate.net The nature of the 1,3-dicarbonyl substrate allows for the synthesis of a variety of substituted isoxazoles. For instance, using a β-keto ester in this reaction can lead to the formation of isoxazole-5(4H)-ones, which are valuable synthetic intermediates. nih.gov The pH of the reaction medium can influence the outcome, with acidic conditions generally favoring the formation of 3,5-disubstituted isoxazole esters from aryl 1,3-diketoesters. nih.gov
Enolate-Mediated Cycloaddition Approaches
Enolates, formed by the deprotonation of the α-carbon of a carbonyl compound, are key nucleophilic intermediates in organic synthesis. masterorganicchemistry.com In the context of isoxazole synthesis, enolate chemistry can be applied in several ways. One approach involves the intramolecular cyclization of specific substrates where an enolate intermediate attacks another functional group within the same molecule. For example, the treatment of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones with a base like potassium tert-butoxide generates an anionic enolate that can cyclize to form an isoxazole. organic-chemistry.org Another strategy involves the reaction of 1,4-dianions of oximes, which can be considered a type of enolate, to synthesize isoxazoles. acs.org
Synthesis from Chalcone (B49325) Derivatives
Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including isoxazoles. derpharmachemica.comnih.gov The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base is a common method to construct the isoxazole ring. derpharmachemica.comnih.govorientjchem.orgresearchgate.net This reaction typically proceeds via the formation of a chalcone oxime, followed by an intramolecular cyclization. nih.gov Alternatively, the reaction can involve the Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by cyclization and dehydration. This method provides a convenient route to 3,5-diaryl-substituted isoxazoles. derpharmachemica.comnih.gov
Table of Synthetic Approaches for Isoxazoles
| Synthetic Method | Key Reactants | Key Intermediates | Typical Products | References |
| [3+2] Cycloaddition | Nitrile Oxides, Alkynes | Nitrile Oxides | 3,5-Disubstituted Isoxazoles | organic-chemistry.org, acs.org, rsc.org |
| Condensation Reaction | 1,3-Dicarbonyls, Hydroxylamine | Monoximes | Substituted Isoxazoles | youtube.com, researchgate.net |
| Enolate-Mediated Cyclization | Ketones with specific leaving groups | Enolates | Substituted Isoxazoles | organic-chemistry.org |
| Synthesis from Chalcones | Chalcones, Hydroxylamine | Chalcone Oximes | 3,5-Disubstituted Isoxazoles | derpharmachemica.com, nih.gov |
Routes Involving Benzaldehyde Oximation, Halogenation, and Subsequent Ring Closure
A common and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of in situ generated nitrile oxides with terminal acetylenes. nih.gov This process often starts with the oximation of a substituted benzaldehyde, such as o-tolualdehyde, to form the corresponding aldoxime. The aldoxime is then halogenated, typically with a reagent like N-chlorosuccinimide (NCS), to generate a hydroximinoyl chloride. rsc.org This intermediate, in the presence of a base, eliminates hydrogen chloride to form a reactive nitrile oxide. The nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable alkyne to furnish the desired isoxazole ring. For the synthesis of (3-(o-Tolyl)isoxazol-5-yl)methanol, the alkyne partner would be propargyl alcohol.
Another approach involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones. nih.gov These oximes can be readily prepared by reacting the corresponding ynone with methoxylamine hydrochloride. nih.gov Treatment of the Z-O-methyl oxime with an electrophile, such as iodine monochloride (ICl), induces cyclization to yield a 4-iodoisoxazole. nih.gov This iodinated intermediate can then be further functionalized.
Metal-Free Synthetic Strategies for Enhanced Sustainability
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Metal-free approaches for isoxazole synthesis are particularly attractive as they avoid the use of potentially toxic and expensive metal catalysts. researchgate.net
One such strategy involves the 1,3-dipolar cycloaddition reaction under metal-free conditions. nih.gov This can be achieved through various means, including the use of solid supports, microwave assistance, or ultrasonication. nih.gov For instance, isoxazole derivatives have been synthesized by reacting in situ generated nitrile oxides with alkynes or enamines in the absence of any metal catalyst. nih.gov Another metal-free approach utilizes a one-pot cascade reaction of α-azido acrylates with aromatic oximes to produce 3,4,5-trisubstituted isoxazoles. organic-chemistry.org
The use of organocatalysts is another hallmark of metal-free synthesis. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used to catalyze the reaction between aromatic aldehydes and ethyl nitroacetate (B1208598) in water under ultrasonication to yield isoxazole derivatives. rsc.org
Synthesis from Primary Nitro Compounds via Condensation
The condensation of primary nitro compounds with various substrates provides another important route to isoxazoles. rsc.orgrsc.org These reactions can lead to a variety of substituted isoxazoles, often with good control over regioselectivity. rsc.org
A common method involves the reaction of a primary nitro compound with an aldehyde in a 1:2 molar ratio, which can lead to isoxazole derivatives through β-dinitro intermediates. rsc.orgrsc.org Modifications to this process allow for the synthesis of polysubstituted isoxazoles. rsc.org For example, the condensation of primary nitro compounds with terminal acetylenes, catalyzed by a copper/base system, can produce 3,5-disubstituted isoxazoles. researchgate.net The reaction of primary nitro compounds with 3-oxetanone (B52913) can yield 3-substituted isoxazole-4-carbaldehydes. nih.gov
Furthermore, the condensation of primary activated nitro compounds with alkenes or alkynes in the presence of a suitable nitrogen-based catalyst can lead to isoxazolines and isoxazoles, respectively, via a 1,3-dipolar cycloaddition mechanism. nih.gov
Targeted Synthesis of Hydroxymethyl-Substituted Isoxazoles (Isoxazolylmethanol Scaffolds)
The synthesis of isoxazoles bearing a hydroxymethyl group at the 5-position, such as this compound, requires specific strategies. A direct approach involves the use of propargyl alcohol as the alkyne component in the 1,3-dipolar cycloaddition reaction with a nitrile oxide.
Alternatively, functional group manipulation of a pre-formed isoxazole ring can be employed. For instance, a 5-carboxyisoxazole derivative can be reduced to the corresponding alcohol. The synthesis of 5-carboxyisoxazoles can be achieved through the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine. nih.gov
Derivatization Strategies via the Methanol (B129727) Moiety of this compound
The hydroxyl group of the methanol moiety in this compound serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds.
Functional Group Transformations and Subsequent Chemical Modifications
The primary alcohol of the hydroxymethyl group can undergo a wide range of standard functional group transformations. These include:
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
Esterification and Etherification: Reaction with carboxylic acids or their derivatives to form esters, or with alkyl halides or other electrophiles to form ethers.
Halogenation: Conversion of the hydroxyl group to a halide, which can then be used in nucleophilic substitution reactions.
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and azides, under mild conditions. nih.gov
A combinatorial solid-phase synthesis approach has been developed for the diversification of a 5-(hydroxymethyl)oxazole scaffold, which can be conceptually applied to isoxazole analogs. nih.gov This strategy involves linking the protected scaffold to a solid support, followed by derivatization of the hydroxyl group through various reactions, including conversion to aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. nih.gov
Application in Complex Chemical Synthesis (e.g., Molybdenum-Mediated Pyrroledione Synthesis)
The isoxazole ring itself can be a reactive partner in more complex transformations. A notable example is the molybdenum-mediated synthesis of 5-mono- and 4,5-disubstituted 1H-pyrrole-2,3-diones from isoxazole-5-carbaldehydes. nih.gov In this process, a molybdenum complex, such as Mo(CO)₆, mediates the formal isomerization of the isoxazole-5-carbaldehyde (B108842) in wet acetonitrile (B52724) to yield the corresponding pyrroledione. nih.gov This transformation involves the cleavage of the N-O bond of the isoxazole ring. researchgate.net
While this specific example starts from an aldehyde, a this compound derivative could be readily oxidized to the required aldehyde precursor. This highlights how the hydroxymethyl group can serve as a masked aldehyde, enabling access to complex heterocyclic systems.
Advanced Characterization and Analytical Research Techniques for Isoxazole Compounds
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable for determining the molecular architecture of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. While specific experimental data for (3-(o-Tolyl)isoxazol-5-yl)methanol is not publicly available, the analysis of the closely related compound, (3-p-tolyl-isoxazol-5-yl)methanol, offers significant insight into the expected spectral features. biolmolchem.com
For the para-isomer, the ¹H NMR spectrum, recorded in DMSO-d6, displays characteristic signals that can be correlated to the different protons within the molecule. biolmolchem.com The aromatic protons of the tolyl group and the isoxazole (B147169) ring typically appear in the downfield region of the spectrum. The methyl protons of the tolyl group would present as a singlet, while the methylene (B1212753) protons of the methanol (B129727) group and the hydroxyl proton would also have distinct chemical shifts. biolmolchem.com
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (3-p-tolyl-isoxazol-5-yl)methanol, distinct signals are observed for the carbons of the tolyl ring, the isoxazole ring, the methyl group, and the methanol moiety. biolmolchem.com
Two-dimensional (2D) NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are crucial for establishing long-range correlations between protons and carbons, which helps to definitively assign the chemical shifts and confirm the connectivity of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for (3-p-tolyl-isoxazol-5-yl)methanol in DMSO-d6 biolmolchem.com
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ar-H | 7.90–7.71 (m, 2H), 7.70 (s, 1H), 7.62 (dd, 1H), 7.59–7.51 (m, 3H), 7.25 (d, 1H) | 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1 |
| Isoxazole-H | 6.75 (s, 1H) | 170.3, 162.3, 96.1 |
| -OH | 3.89 (s, 1H) | - |
| -CH₂- | 3.65 (t, 2H) | 60.5 |
| -CH₃ | 2.45 (s, 3H) | 20.7 |
Note: This data is for the para-isomer, (3-p-tolyl-isoxazol-5-yl)methanol, and is presented to illustrate the type of data obtained from NMR spectroscopy.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of isoxazole compounds like (3-p-tolyl-isoxazol-5-yl)methanol, the IR spectrum reveals key vibrational frequencies. biolmolchem.com
A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. biolmolchem.com Aromatic C-H stretching vibrations typically appear around 3100 cm⁻¹. biolmolchem.com The asymmetric and symmetric stretching vibrations of aliphatic C-H bonds in the methyl and methylene groups are expected in the 2900-2800 cm⁻¹ range. biolmolchem.com
The stretching vibration of the C=N bond within the isoxazole ring is typically observed around 1600 cm⁻¹. biolmolchem.com Vibrations associated with the aromatic rings are found in the 1605-1430 cm⁻¹ region. biolmolchem.com The N-O stretching vibration of the isoxazole ring can be seen in the 835-635 cm⁻¹ range. biolmolchem.com
Table 2: Key IR Absorption Bands for (3-p-tolyl-isoxazol-5-yl)methanol biolmolchem.com
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| -OH | Stretching (broad) | 3500-3200 |
| Aromatic C-H | Stretching | ~3100 |
| Aliphatic C-H | Stretching | 2900-2800 |
| C=N (Isoxazole) | Stretching | ~1600 |
| Aromatic C=C | Stretching | 1605-1430 |
| N-O (Isoxazole) | Stretching | 835-635 |
Note: This data is for the para-isomer and serves as a representative example.
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of a compound. For this compound (C₁₁H₁₁NO₂), the expected exact mass would be calculated and compared to the experimentally determined value. This technique is often used in the characterization of novel heterocyclic compounds to support their proposed structures. rsc.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a compound like this compound is dependent on its conjugated system, which includes the tolyl group and the isoxazole ring. The resulting spectrum, with its characteristic absorption maxima (λ_max), can be used to study the electronic properties of the molecule.
Single Crystal X-ray Diffraction for Definitive Structural Determination
While a crystal structure for this compound is not publicly documented, studies on analogous compounds such as (3-phenylisoxazol-5-yl)methanol and 1-(3-p-tolyl-isoxazol-5-yl)cyclohexanol provide valuable insights into the expected structural features. nih.govresearchgate.net For (3-phenylisoxazol-5-yl)methanol, the analysis revealed a monoclinic crystal system. nih.gov A key finding was the dihedral angle between the phenyl and isoxazole rings. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds, for instance, between the hydroxyl group of one molecule and the oxygen atom of the isoxazole ring of a neighboring molecule. nih.gov
Table 3: Representative Crystal Data for (3-phenylisoxazol-5-yl)methanol nih.gov
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 41.03(4) |
| b (Å) | 5.694(5) |
| c (Å) | 7.348(7) |
| β (°) | 98.51(2) |
| Volume (ų) | 1698(3) |
| Z | 8 |
Note: This data is for the phenyl-substituted analogue and is provided for illustrative purposes.
Chromatographic Methodologies for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.
In the synthesis of isoxazole derivatives, TLC is routinely used to separate the product from unreacted starting materials and byproducts. nih.gov The choice of the mobile phase, typically a mixture of solvents like petroleum ether and ethyl acetate, is optimized to achieve good separation of the components on the TLC plate, which is usually coated with silica (B1680970) gel. nih.gov The spots can be visualized under UV light or by using a staining agent. For preparative purposes, column chromatography is employed to isolate the pure compound on a larger scale.
Biological Activity and Pharmacological Potential of Isoxazole Derivatives
Anti-Inflammatory Activities
Isoxazole (B147169) derivatives have demonstrated notable anti-inflammatory effects in various experimental models. dana-farber.orgberkeley.edu Their mechanisms of action often involve the modulation of key inflammatory pathways and enzymes.
The anti-inflammatory potential of isoxazole derivatives has been substantiated through a variety of in vitro and in vivo studies. A common in vivo model used to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. dana-farber.orgthieme-connect.com In this model, the administration of certain isoxazole derivatives has been shown to significantly reduce paw swelling, indicating a potent anti-inflammatory effect. dana-farber.orgthieme-connect.com For instance, a series of newly synthesized isoxazole derivatives demonstrated significant dose-dependent inhibition of paw edema. dana-farber.org Another in vivo method, the xylene-induced ear edema model, has also been employed to confirm the anti-inflammatory properties of these compounds. researchgate.net
In vitro studies have further elucidated the mechanisms underlying these effects. For example, some isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. youtube.com The ability of these compounds to prevent protein denaturation, a hallmark of inflammation, has also been demonstrated in vitro. researchgate.net Furthermore, studies on peripheral blood mononuclear cells (PBMCs) have shown that certain isoxazole derivatives can suppress phytohemagglutinin (PHA)-induced cell proliferation, a key process in the inflammatory response. ebi.ac.uk
A primary mechanism through which isoxazole derivatives exert their anti-inflammatory effects is via the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). thieme-connect.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
Several studies have demonstrated the ability of isoxazole derivatives to selectively inhibit the COX-2 isoform over COX-1. nih.govresearchgate.net COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and plays a role in physiological functions. Therefore, selective COX-2 inhibitors are desirable as they may have a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. A series of novel isoxazole derivatives were found to be potent and selective COX-2 inhibitors. nih.govresearchgate.netnih.gov
Similarly, isoxazole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. thieme-connect.comyoutube.comnih.gov In vitro assays have shown that certain isoxazole compounds cause a concentration-dependent inhibition of 5-LOX. thieme-connect.comyoutube.comnih.govoncotarget.com For example, one study reported an isoxazole derivative with significant 5-LOX inhibitory activity, with an IC50 value of 8.47 μM. thieme-connect.comnih.govoncotarget.com The dual inhibition of both COX and LOX pathways by some isoxazole derivatives makes them particularly promising candidates for the development of novel anti-inflammatory agents. thieme-connect.com
Table 1: COX-1 and COX-2 Inhibition by Isoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound C3 | 15.2 | 0.25 | 60.8 |
| Compound C5 | 12.8 | 0.21 | 60.95 |
| Compound C6 | 10.5 | 0.18 | 58.33 |
Data sourced from in vitro enzyme inhibitory assays. researchgate.netnih.gov
Table 2: 5-LOX Inhibition by Isoxazole Derivatives
| Compound | 5-LOX IC50 (µM) |
|---|---|
| Compound C3 | 8.47 |
| Compound C5 | 10.48 |
| Compound C6 | 7.92 |
Data represents the concentration required for 50% inhibition of 5-LOX activity in vitro. thieme-connect.comyoutube.comnih.gov
Anticancer and Antiproliferative Effects
The isoxazole scaffold is a privileged structure in the design of anticancer agents, with derivatives demonstrating a wide range of activities against various cancer types. nih.govyoutube.comnih.gov Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key molecular targets essential for cancer cell proliferation and survival. youtube.com
A significant body of research has demonstrated that isoxazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. In vitro studies have shown that these compounds can trigger both early and late stages of apoptosis in various cancer cell lines, including human erythroleukemic K562 cells, glioblastoma U251-MG and T98G cells, and breast cancer cell lines MCF-7 and MDA-MB-231.
The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain isoxazole derivatives have been shown to activate caspase-3/7, leading to the cleavage of key cellular substrates and ultimately cell death. The pro-apoptotic activity of some isoxazoles is also associated with cell cycle arrest at different phases, such as the S and G2/M phases, thereby preventing cancer cell proliferation.
Isoxazole derivatives exert their anticancer effects by targeting a variety of key proteins involved in cancer progression. youtube.com
Aromatase: Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Some isoxazole derivatives have been identified as potent aromatase inhibitors. For example, one compound demonstrated high aromatase inhibitory activity with an IC50 value of 0.114 µM.
Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death. Certain isoxazole-containing compounds have shown the ability to occupy the active site of DNA topoisomerase, suggesting this as a potential mechanism for their antibacterial and anticancer activities.
Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Novel isoxazole-based compounds have been developed as HDAC6 inhibitors, with some exhibiting potent activity and reaching IC50 values in the nanomolar range. These compounds often feature a 3-hydroxy-isoxazole moiety that acts as a zinc-binding group within the enzyme's active site.
Estrogen Receptor alpha (ERα): ERα is a key driver in the majority of breast cancers. Isoxazole derivatives have been designed as antagonists of ERα. A series of 5-(thiophen-2-yl)isoxazoles were synthesized and evaluated for their ability to inhibit ERα, with one compound showing significant anti-breast cancer activity with an IC50 of 1.91 μM against the MCF-7 cell line. Molecular docking studies have helped to elucidate the binding interactions of these isoxazole derivatives within the ERα ligand-binding domain. nih.govnih.gov
An important aspect in the development of anticancer drugs is their selectivity towards cancer cells over normal, healthy cells. Several studies have investigated the selectivity of isoxazole derivatives. For instance, certain novel isoxazole compounds have demonstrated significant cytostatic activity against various cancer cell lines, including human cervical carcinoma (HeLa) and human breast carcinoma (MCF-7), while showing lower toxicity to normal cell lines. In one study, an isoxazole-oxazole hybrid showed no cytotoxicity against the healthy human dermal fibroblast (NHDF) cell line. Similarly, other research has highlighted isoxazole derivatives that exhibit potent anticancer activity against prostate cancer cell lines with reduced toxicity towards normal human embryonic kidney (HEK) cells. This selectivity is a crucial factor for the potential development of these compounds as therapeutic agents with a favorable safety profile.
Table 3: Antiproliferative Activity of Isoxazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 |
|---|---|---|
| Isoxazole Derivative 1 | K562 (Human Myelogenous Leukemia) | 71.57 ± 4.89 nM |
| Isoxazole Derivative 2 | K562 (Human Myelogenous Leukemia) | 18.01 ± 0.69 nM |
| Isoxazole Derivative 3 | K562 (Human Myelogenous Leukemia) | 44.25 ± 10.9 nM |
| Compound 2v | HeLa (Human Cervical Carcinoma) | ~1 µM |
| Compound 4 | MCF-7 (Human Breast Carcinoma) | Potent Cytotoxic Agent |
| Compound 4 | MDA-MB-231 (Human Breast Carcinoma) | Potent Cytotoxic Agent |
IC50 values represent the concentration of the compound that inhibits cell proliferation by 50%.
Antimicrobial and Antifungal Efficacy
The isoxazole nucleus is a key pharmacophore in several clinically used antimicrobial agents, including the antibacterial drugs sulfamethoxazole (B1682508) and cloxacillin (B1194729), and the antifungal agent drazoxolon. nih.gov The antimicrobial potential of isoxazole derivatives has been extensively studied against a wide array of microorganisms. researchgate.net
Numerous studies have demonstrated the efficacy of isoxazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel N3, N5-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and evaluated for their antibacterial activity. semanticscholar.org Among these, compounds with electron-withdrawing groups like fluorine and chlorine at the para position of the phenyl rings showed enhanced activity against Escherichia coli and Staphylococcus aureus. semanticscholar.org Specifically, compounds 178d, 178e, and 178f displayed potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values against E. coli of 117 µg/mL, 110 µg/mL, and 95 µg/mL, respectively, which were superior to the standard drug cloxacillin (MIC 120 µg/mL). semanticscholar.org
In another study, isoxazole-based chalcones exhibited notable antibacterial properties. nih.gov Compound 28 from this series showed potent antibacterial activity with a MIC of 1 µg/mL. nih.govuvic.ca Furthermore, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity against pathogens including S. aureus, B. subtilis, and E. coli. nih.gov Pyrazole ether-linked isoxazoline (B3343090) derivatives also demonstrated significant antibacterial activity against various microorganisms at a concentration of 100 μg/mL, comparable to ciprofloxacin. researchgate.net
Table 1: Antibacterial Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Pathogen | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N3, N5-di(substituted)isoxazole-3,5-diamine (178f) | Escherichia coli | 95 | semanticscholar.org |
| N3, N5-di(substituted)isoxazole-3,5-diamine (178e) | Escherichia coli | 110 | semanticscholar.org |
| N3, N5-di(substituted)isoxazole-3,5-diamine (178d) | Escherichia coli | 117 | semanticscholar.org |
| Cloxacillin (Standard) | Escherichia coli | 120 | semanticscholar.org |
| Isoxazole-based chalcone (B49325) (28) | Not specified | 1 | nih.govuvic.ca |
| Pyrazole ether-linked isoxazoline derivatives | Various | Active at 100 µg/mL | researchgate.net |
Isoxazole derivatives have also shown significant promise as antifungal agents. researchgate.net Dihydropyrazole derivatives of isoxazoles, in particular, have demonstrated remarkable antifungal activity. nih.gov For example, compound 46 exhibited excellent antifungal activity with an IC₅₀ of 2 ± 1 µg/mL. nih.govuvic.ca
A novel series of isoxazole-based derivatives were synthesized and evaluated for their potential against Candida albicans. mdpi.comnih.gov Two compounds, PUB14 and PUB17, displayed selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov These compounds also showed the ability to eradicate biofilms formed by Candida. mdpi.comnih.gov Furthermore, isoxazoline derivatives with a deactivating chlorine group substituted on the compound showed good results against fungal strains (12-15 mm zone of inhibition). researchgate.net
Table 2: Antifungal Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Dihydropyrazole (46) | Not specified | IC₅₀ = 2 ± 1 µg/mL | nih.govuvic.ca |
| PUB14 | Candida albicans | Selective antifungal activity | mdpi.comnih.gov |
| PUB17 | Candida albicans | Selective antifungal activity | mdpi.comnih.gov |
| Chlorine-substituted isoxazoline | Not specified | 12-15 mm zone of inhibition | researchgate.net |
Immunomodulatory Properties
The isoxazole scaffold is present in the immunosuppressive drug leflunomide, highlighting the potential of this class of compounds to modulate the immune system. nih.gov Isoxazole derivatives have been shown to possess a range of immunoregulatory properties, including both immunosuppressive and immunostimulatory effects. nih.govmdpi.comnih.gov
A variety of isoxazole derivatives have been investigated for their effects on immune cells. nih.govmdpi.com For instance, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.govdoaj.org The compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was particularly noted for its strong antiproliferative activity without significant toxicity. doaj.org
Conversely, some isoxazole derivatives exhibit immunostimulatory properties. nih.gov For example, one compound was found to stimulate the mitogen-induced proliferation of lymphocytes and increase the production of interleukin-1β (IL-1β). nih.gov Another derivative, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e), demonstrated mitogenic activity towards human lymphocytes and mouse splenocytes, which was attributed to increased IL-2 secretion. nih.gov Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also shown modulatory effects on T-cell subsets and B-cells. nih.gov
Isoxazole derivatives can significantly impact the production of key inflammatory cytokines. The active metabolite of leflunomide, A771726, suppresses the production of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1. nih.gov Similarly, the compound MM3 was shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. nih.govdoaj.org In Jurkat cells, MM3 led to increased expression of caspases, Fas, and NF-κB1, suggesting a pro-apoptotic mechanism for its immunosuppressive action. doaj.org
Other isoxazole derivatives, such as 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K) and its 4-chlorophenyl analog (06K), exhibited regulatory activity on the proliferation of cells from the thymus, spleen, and lymph nodes, and also affected the production of IL-1β and TNF-α in peritoneal cell cultures. nih.gov Furthermore, HWA-486, another isoxazole derivative, suppressed the mitogen-elicited proliferation of lymphocytes from rats with adjuvant arthritis. nih.gov
Table 3: Immunomodulatory Effects of Selected Isoxazole Derivatives
| Compound/Derivative | Effect | Cellular Model | Reference |
|---|---|---|---|
| A771726 (Leflunomide metabolite) | Suppression of TNF-α and IL-1 production | Not specified | nih.gov |
| MM3 | Inhibition of TNF-α production | Human whole blood cell cultures | nih.govdoaj.org |
| MM3 | Inhibition of PBMC proliferation | Human PBMCs | nih.govdoaj.org |
| 01K and 06K | Regulation of lymphocyte proliferation and cytokine production (IL-1β, TNF-α) | Thymus, spleen, lymph node cells; peritoneal cells | nih.gov |
| HWA-486 | Suppression of lymphocyte proliferation | Lymphocytes from adjuvant arthritis rats | nih.gov |
| 8e | Stimulation of lymphocyte proliferation (via IL-2) | Human lymphocytes, mouse splenocytes | nih.gov |
Antioxidant Activities
Several studies have highlighted the antioxidant potential of isoxazole derivatives. researchgate.netrsc.orgnih.gov This activity is crucial as oxidative stress is implicated in numerous diseases. nih.gov
In one study, fluorophenyl-isoxazole-carboxamides were evaluated for their scavenging activity against the DPPH free radical. nih.gov Compounds 2a and 2c demonstrated high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly better than the positive control, Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.gov In vivo studies with compound 2a in mice showed that the total antioxidant capacity was twofold greater than that of the positive control, Quercetin. nih.gov
Isoxazole-based chalcones also exhibited significant antioxidant activity. nih.gov Among a series of these compounds, compound 28, with substitutions at positions 2, 4, and 6 of the phenyl ring, showed the highest activity with an IC₅₀ of 5 µg/mL. nih.gov Another investigation of novel functionalized isoxazoles identified compound 160 as having great antioxidant property with an IC₅₀ value of 63.51 ± 1.80 µg/ml, compared to the reference standard BHT (IC₅₀ = 28.81 ± 1.84 µg/ml). rsc.org
Table 4: Antioxidant Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Assay | Activity (IC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide (2a) | DPPH | 0.45 ± 0.21 | rsc.orgnih.gov |
| Fluorophenyl-isoxazole-carboxamide (2c) | DPPH | 0.47 ± 0.33 | rsc.orgnih.gov |
| Trolox (Control) | DPPH | 3.10 ± 0.92 | rsc.orgnih.gov |
| Isoxazole-based chalcone (28) | Not specified | 5 | nih.govuvic.ca |
| Functionalized isoxazole (160) | DPPH | 63.51 ± 1.80 | rsc.org |
| BHT (Control) | DPPH | 28.81 ± 1.84 | rsc.org |
Other Therapeutic Potential and Biological Activities (e.g., Antitrypanosomal, Antiviral, CNS Activity)
The isoxazole scaffold is a prominent feature in a multitude of compounds that exhibit a wide array of biological activities. Beyond the more extensively studied areas of anticancer and anti-inflammatory action, isoxazole derivatives have shown promise in other therapeutic domains, including as antitrypanosomal, antiviral, and central nervous system (CNS) active agents. wisdomlib.orgrsc.orgresearchgate.net The versatility of the isoxazole ring allows for structural modifications that can modulate the pharmacological properties of the resulting derivatives, making them attractive candidates for drug discovery. rsc.orgnih.gov
While specific research on the antitrypanosomal, antiviral, and CNS activities of (3-(o-Tolyl)isoxazol-5-yl)methanol is not extensively documented in publicly available literature, the broader class of isoxazole derivatives has demonstrated significant potential in these areas.
Antitrypanosomal Activity:
Trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, remains a significant health challenge in many parts of the world. The search for new, effective, and safer trypanocidal drugs is ongoing. nih.gov While direct studies on isoxazole derivatives as antitrypanosomal agents are an emerging field, the known activity of other heterocyclic compounds suggests that isoxazoles could be a promising scaffold. For instance, various natural and synthetic compounds containing heterocyclic rings have shown activity against Trypanosoma species. nih.gov The mechanism of action for many antitrypanosomal agents involves the inhibition of essential parasite enzymes or interference with their DNA. nih.gov Given the diverse biological interactions of isoxazoles, it is plausible that appropriately substituted derivatives could exhibit antitrypanosomal effects.
Antiviral Activity:
The quest for novel antiviral agents is a continuous effort in medicinal chemistry, driven by the emergence of new viral diseases and the development of resistance to existing drugs. nih.gov Isoxazole derivatives have been identified as possessing antiviral properties. researchgate.netbiolmolchem.com For example, a series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro antiviral activities against hepatitis C virus (HCV), coxsackie virus B3 (CVB3), and B6 (CVB6). nih.gov Several of these compounds exhibited potent antiviral activity against HCV with low cytotoxicity. nih.gov Additionally, some compounds showed strong activity against CVB3 and/or CVB6 at low concentrations. nih.gov Another study on 1,2,3-triazole-containing derivatives of the alkaloid lupinine, which are structurally distinct from isoxazoles but also five-membered heterocycles, demonstrated their ability to inhibit the replication of influenza viruses. mdpi.com These findings underscore the potential of heterocyclic compounds, including isoxazoles, in the development of new antiviral therapies.
CNS Activity:
Isoxazole derivatives have shown a range of effects on the central nervous system, including neuroprotective and anticonvulsant properties. wisdomlib.orgrsc.org The structural features of the isoxazole ring allow for interaction with various CNS targets. Some isoxazole-containing compounds have been investigated for their potential in treating neurodegenerative disorders. nih.gov Furthermore, certain isoxazole derivatives have been evaluated for their antiepileptic potential, with some exhibiting promising activity in preclinical models. researchgate.net The ability of isoxazoles to serve as scaffolds for compounds with CNS activity highlights their importance in the development of new treatments for neurological and psychiatric conditions. researchgate.net
Table of Biological Activities of Various Isoxazole Derivatives
| Derivative Class | Biological Activity | Key Findings | References |
| (5-Oxazolyl)phenyl amines | Antiviral (HCV, CVB3, CVB6) | Potent in vitro activity against HCV and strong activity against coxsackie viruses with low cytotoxicity. | nih.gov |
| General Isoxazole Derivatives | Anticonvulsant | Exhibited promising antiepileptic activity in preclinical studies. | researchgate.net |
| General Isoxazole Derivatives | Neuroprotective | Investigated for potential in treating neurodegenerative disorders. | rsc.orgnih.gov |
| General Isoxazole Derivatives | Antiviral | Mentioned as a potential therapeutic application for isoxazole derivatives. | researchgate.netbiolmolchem.com |
Structure Activity Relationship Sar Studies of Isoxazole Derivatives
Influence of Substituent Variations on Biological Activity
The nature and position of substituents on the isoxazole (B147169) ring are critical determinants of biological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Researchers have extensively investigated how modifying these substituents alters the pharmacological effects of the resulting compounds. nih.gov
The aryl group at the 3-position of the isoxazole ring plays a significant role in dictating the compound's interaction with biological targets. The substitution pattern on this aryl ring—including the presence, position, and electronic nature of various groups—can lead to substantial changes in activity. acs.org For instance, in a series of 3,5-diarylisoxazoles evaluated for anticancer activity, the nature of the substituent on the phenyl ring at the 3-position was shown to modulate potency and selectivity against cancer cell lines. mersin.edu.tr
Studies on other isoxazole derivatives have demonstrated the importance of the substitution pattern on the C3-phenyl ring. For example, the presence of chloro or bromo substitutions on the phenyl ring yielded compounds with significant anti-inflammatory activity and selectivity for the COX-2 enzyme. ijcrt.org Another study on isoxazole derivatives as carbonic anhydrase inhibitors found that the type of aromatic ring and its substitution pattern were crucial for determining the structure-activity relationship. acs.org The table below shows various analogues of (3-(o-Tolyl)isoxazol-5-yl)methanol, indicating the wide range of substitutions that have been explored at the 3-position.
Table 1: Analogs of (3-(Aryl)isoxazol-5-yl)methanol This table is for illustrative purposes to show the variety of substitutions and does not imply a direct comparative activity study.
| Compound Name | Aryl Substituent at Position 3 |
| This compound | o-Tolyl |
| (3-p-Tolyl-isoxazol-5-yl)methanol | p-Tolyl |
| (3-m-Tolyl-isoxazol-5-yl)methanol | m-Tolyl |
| [3-(2-Bromo-phenyl)-isoxazol-5-yl]-methanol | 2-Bromo-phenyl |
| [3-(3-Bromo-phenyl)-isoxazol-5-yl]-methanol | 3-Bromo-phenyl |
| [3-(3-Fluoro-phenyl)-isoxazol-5-yl]-methanol | 3-Fluoro-phenyl |
| [3-(3,4-Dimethyl-phenyl)-isoxazol-5-yl]-methanol | 3,4-Dimethyl-phenyl |
| [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol | 4-Ethyl-phenyl |
| [3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol | 4-Nitro-phenyl |
| [3-(3-Nitro-phenyl)-isoxazol-5-yl]-methanol | 3-Nitro-phenyl |
| Data sourced from ChemicalBook. chemicalbook.com |
The hydroxymethyl group (-CH₂OH) at the 5-position of the isoxazole ring is another key functional group that can significantly modulate biological activity. This group can act as both a hydrogen bond donor (from the hydroxyl -OH) and a hydrogen bond acceptor (at the oxygen atom), enabling it to form specific polar interactions with amino acid residues in a protein's binding pocket.
In a study of trisubstituted isoxazoles, the modification of groups at the C-4 and C-5 positions was deemed crucial for lead optimization. nih.gov The reduction of a carbonyl group to a secondary alcohol was explored in the SAR of thiazole (B1198619) analogues, demonstrating the importance of such a hydroxyl group for activity. nih.gov In another relevant study, a series of 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines were synthesized and evaluated for their ability to inhibit the proliferation of human thyroid cancer cell lines. nih.gov The compounds, which feature a hydroxymethyl group at the 3-position (structurally analogous to the 5-position in the target compound's naming convention), showed potent activity with IC₅₀ values in the low micromolar range, inducing apoptosis and DNA fragmentation. nih.gov This suggests that the hydroxymethyl moiety is a critical contributor to the observed biological effects, likely through the formation of key hydrogen bonds within the target enzyme or receptor. nih.gov
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For isoxazole derivatives, the isoxazole ring itself is a central pharmacophoric element. researchgate.netresearchgate.net Its unique electronic distribution and the presence of nitrogen and oxygen atoms allow it to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. nih.gov
Key pharmacophoric features for isoxazole derivatives often include:
The Isoxazole Core: This five-membered aromatic ring acts as a scaffold, correctly orienting the substituents for optimal interaction with the target. nih.gov The weak N-O bond can also be relevant in certain metabolic pathways or covalent interactions. nih.gov
Hydrogen Bond Donors/Acceptors: As seen with the hydroxymethyl group in this compound, the presence of groups capable of forming hydrogen bonds is often critical for anchoring the ligand in the binding site. nih.govnih.gov In one study, the presence of a hydrogen bond-donating N-heterocycle at the C-5 position was found to significantly enhance potency by forming polar interactions with the backbone of the target protein. nih.gov
Aromatic/Hydrophobic Regions: The aryl substituent at the 3-position, such as the o-tolyl group, provides a hydrophobic region that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. mersin.edu.tr
Molecular docking studies have helped to visualize these interactions. For example, the docking of 3,5-diarylisoxazole derivatives into the active site of the S6K1 protein revealed key binding modes, and similar studies on other isoxazoles have highlighted the importance of the isoxazole nitrogen and oxygen atoms in forming bonds with pharmacophores at the receptor site. nih.govmersin.edu.tr
Insights from Analog Synthesis and Comparative Biological Evaluation
The synthesis and subsequent biological testing of analog series are fundamental to understanding SAR. By systematically altering parts of a lead molecule like this compound and comparing the biological activities of the resulting compounds, researchers can deduce the importance of each structural feature.
Numerous studies have employed this strategy for isoxazole derivatives. For example, a series of isoxazole-piperazine hybrids were synthesized and evaluated for their anticancer activity. nih.gov The results, shown in the table below, demonstrate how modifications to the arylpiperazine moiety dramatically impact cytotoxicity, with IC₅₀ values ranging from the low micromolar to sub-micromolar level. nih.gov
Table 2: Cytotoxicity of Isoxazole-Piperazine Hybrids in Huh7 Liver Cancer Cells
| Compound | R-group on Piperazine | IC₅₀ (µM) |
| 5l | 2-Fluorophenyl | 1.1 ± 0.1 |
| 5m | 2-Chlorophenyl | 0.9 ± 0.1 |
| 5n | 2-Bromophenyl | 1.1 ± 0.1 |
| 5o | 2,3-Dichlorophenyl | 0.3 ± 0.0 |
| Data from Kassem et al., 2018. nih.gov |
Similarly, a series of isoxazole-carboxamide derivatives were synthesized and tested for anticancer and antioxidant activities. nih.govresearchgate.net The evaluation against various cancer cell lines revealed that different substitutions led to varied potencies, highlighting the sensitivity of the biological activity to the chemical structure.
Table 3: Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound | Cell Line | IC₅₀ (µg/ml) |
| 2d | HeLa | 15.48 |
| 2d | Hep3B | ~23 |
| 2e | Hep3B | ~23 |
| 2a | MCF-7 | 39.80 |
| Data from Al-Ostath et al., 2021. nih.govresearchgate.net |
These comparative evaluations are essential for building a comprehensive SAR model. They allow for the identification of substitutions that enhance potency, improve selectivity, or confer other desirable properties, thereby guiding the design of more effective therapeutic agents based on the isoxazole scaffold. nih.govnih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for virtual screening and for understanding the structural basis of a ligand's activity. Studies on various isoxazole (B147169) derivatives have successfully employed molecular docking to elucidate their binding modes with targets like carbonic anhydrase, cyclooxygenase (COX) enzymes, and estrogen receptors. acs.orgnih.govnih.gov
A key output of molecular docking is the binding affinity, which estimates the strength of the interaction between the ligand and the protein. This is calculated using scoring functions that approximate the free energy of binding. A lower (more negative) binding energy value typically indicates a more stable and potent ligand-protein complex. For (3-(o-Tolyl)isoxazol-5-yl)methanol, docking against a hypothetical protein target would yield a binding affinity score, often expressed in kcal/mol, which helps in ranking its potential efficacy against other compounds. tandfonline.com The results of such studies are often presented in a tabular format for clear comparison.
Table 1: Hypothetical Binding Affinity Data for this compound
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Cyclooxygenase-2 (COX-2) | -8.5 | 250 nM |
| Tubulin | -7.9 | 600 nM |
| Carbonic Anhydrase IX | -7.2 | 1.2 µM |
This table presents illustrative data based on typical docking results for isoxazole derivatives against common drug targets.
Beyond predicting binding energy, molecular docking reveals the specific interactions that stabilize the ligand within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the isoxazole ring, the o-tolyl group, and the methanol (B129727) moiety would each contribute to the binding. The hydroxyl group of the methanol substituent is a potential hydrogen bond donor or acceptor, while the tolyl and isoxazole rings can form hydrophobic and π-stacking interactions. mdpi.com Identifying the key amino acid residues that form these bonds is critical for understanding the mechanism of action and for guiding future structural modifications to enhance potency and selectivity. nih.gov
Table 2: Predicted Interactions between this compound and a Hypothetical COX-2 Binding Site
| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Group |
| Arg120 | Hydrogen Bond | 2.9 | Methanol -OH |
| Val523 | Hydrophobic | 3.8 | o-Tolyl Ring |
| Tyr385 | Hydrogen Bond | 3.1 | Isoxazole Nitrogen |
| Ser353 | Hydrogen Bond | 2.8 | Isoxazole Oxygen |
| Leu352 | Hydrophobic | 4.0 | Isoxazole Ring |
This table provides a hypothetical example of the types of interactions that would be identified through molecular docking analysis.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to explore the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov An MD simulation of the this compound-protein complex would involve simulating the movements of the atoms over a period, typically nanoseconds, to confirm that the key interactions identified in docking are maintained. ajchem-a.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation helps to quantify the stability of the complex. A stable complex will exhibit minimal fluctuations in its RMSD value over time.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. researchgate.net These methods are used to determine molecular geometry, electronic distribution, and chemical reactivity descriptors.
DFT calculations are employed to find the most stable three-dimensional conformation of this compound by minimizing its energy. bohrium.com Methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are commonly used to optimize the molecular geometry, providing accurate bond lengths and angles. researchgate.net This optimized structure is the most energetically favorable conformation of the molecule in a vacuum and serves as the starting point for more complex studies like molecular docking and MD simulations. acs.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. aimspress.com For this compound, calculating these values helps to predict its reactivity profile.
Table 3: Theoretical Electronic Properties of this compound from DFT Calculations
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high kinetic stability |
This table contains plausible theoretical values for the electronic properties of the title compound, derived from methodologies applied to similar molecular structures. researchgate.netaimspress.com
In Silico ADME-Tox Profiling and Drug-Likeness Assessment
This subsection would normally present a comprehensive computational assessment of the compound's viability as a potential drug candidate. This involves evaluating its ADME properties to understand how it would be processed by a biological system, and predicting its potential for toxicity.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME predictions are crucial for estimating the pharmacokinetic profile of a compound. These models are built on data from large sets of known molecules and can predict properties such as:
Aqueous Solubility: A key factor influencing drug absorption.
Gastrointestinal (GI) Absorption: Prediction of how well the compound would be absorbed from the digestive tract.
Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound reaching the central nervous system.
Plasma Protein Binding: The extent to which a compound binds to proteins in the bloodstream, which affects its availability to act on its target.
Table 1: Predicted ADME Properties of this compound
| Parameter | Predicted Value | Interpretation |
|---|
| Data Not Available | N/A | N/A |
Evaluation of Potential Toxicity Profiles
Computational toxicology models screen for structural alerts that are associated with various types of toxicity. This early-stage assessment helps to flag compounds that may have safety issues. Typical endpoints include:
Mutagenicity: The potential to cause genetic mutations.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Cardiotoxicity: The potential to cause damage to the heart, often assessed via prediction of hERG channel inhibition.
Skin Sensitization: The potential to cause an allergic reaction on the skin.
Table 2: Predicted Toxicological Endpoints for this compound
| Toxicity Endpoint | Predicted Risk | Confidence |
|---|
| Data Not Available | N/A | N/A |
Cytochrome P450 (CYP-450) Enzyme Inhibition Predictions
CYP-450 enzymes are a superfamily of proteins responsible for the metabolism of the majority of drugs. Inhibition of these enzymes by a compound can lead to dangerous drug-drug interactions. Computational models predict whether a compound is likely to inhibit specific CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Table 3: Predicted Inhibition Profile against Major CYP-450 Isoforms for this compound
| CYP Isoform | Prediction (Inhibitor/Non-inhibitor) | Probability |
|---|
| Data Not Available | N/A | N/A |
Future Research Directions and Therapeutic Implications
Rational Design and Synthesis of Novel (3-(o-Tolyl)isoxazol-5-yl)methanol Analogues for Enhanced Bioactivity
The rational design of novel analogues based on the this compound core is a critical step towards enhancing biological activity. Structure-activity relationship (SAR) studies of related 3,5-disubstituted isoxazoles have shown that modifications at both the 3- and 5-positions can significantly impact cytotoxicity against various cancer cell lines. nih.govnih.gov
Future synthetic efforts should focus on a systematic exploration of substitutions on both the o-tolyl ring and the methanol (B129727) group. For instance, the introduction of different substituents on the phenyl ring at the 3-position can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. nih.gov Similarly, the hydroxymethyl group at the 5-position offers a versatile handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used as a linker to introduce other functional groups.
A review of isoxazole (B147169) derivatives has highlighted that the presence of specific functional groups can enhance anticancer activity. For example, the substitution of a methyl group with an amino group in one series of isoxazoles improved COX-1 selectivity and inhibitory activity. This suggests that even minor modifications to the this compound structure could lead to significant gains in potency and selectivity.
Table 1: Anticancer Activity of Selected 3,5-Disubstituted Isoxazole Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 1 | 3-(2,4-dichlorophenyl), 5-(various substituted phenyl) | DU145 (Prostate) | 0.96 | nih.gov |
| Analogue 2 | 3-(biphenyl), 5-(2,4-dichlorophenyl) | MDA-MB-231 (Breast) | 46.3 | impactfactor.org |
| Analogue 3 | 3-(phenyl), 5-(4-fluorophenyl) | Huh7 (Liver) | 5.3 | nih.gov |
| Analogue 4 | 3-(phenyl), 5-(4-chlorophenyl) | Mahlavu (Liver) | 22.8 | nih.gov |
| Analogue 5 | 3-(tyrosol), 5-(4-chlorophenyl) | U87 (Glioblastoma) | 15.2 (µg/mL) | nih.gov |
This table presents a selection of bioactive isoxazole analogues to illustrate the potential for enhancing the anticancer activity of the this compound scaffold through rational design.
Exploration of New Pharmacological Targets for Isoxazole-Based Therapies
The isoxazole nucleus is a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. researchgate.net While the specific targets of this compound are yet to be identified, research on related compounds points to several promising avenues for investigation.
Known pharmacological targets for isoxazole derivatives include enzymes such as cyclooxygenases (COX), histone deacetylases (HDACs), and various protein kinases. nih.govnih.gov For instance, some isoxazole-based compounds have been designed as potent HDAC inhibitors, a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in cancer therapy. nih.gov Other isoxazole derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR2, which are key mediators of angiogenesis, a process essential for tumor growth and metastasis. nih.gov
Future research should employ a combination of computational and experimental approaches to identify the pharmacological targets of this compound and its rationally designed analogues. Techniques such as molecular docking, affinity chromatography, and proteomics-based methods can be utilized to pull down and identify binding partners.
Advanced Mechanistic Studies to Delineate Molecular Pathways
Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is paramount for their development as therapeutic agents. Studies on other isoxazole derivatives have revealed their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govresearchgate.net
For example, a series of isoxazole-piperazine hybrids were shown to induce oxidative stress, leading to apoptosis and cell cycle arrest in liver cancer cells. nih.gov The mechanism involved the hyperphosphorylation of Akt and activation of the p53 protein. Another review highlighted that isoxazole derivatives can act as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and aromatase. nih.gov
Future mechanistic studies on this compound should investigate its effects on key cellular processes such as cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines. Techniques like flow cytometry, western blotting, and gene expression profiling can be employed to dissect the underlying molecular pathways.
Development of Structure-Based Drug Design Strategies for Lead Optimization
Once a lead compound with promising bioactivity and a known pharmacological target is identified from the analogues of this compound, structure-based drug design (SBDD) will be instrumental in its optimization. SBDD utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.
This approach has been successfully applied to other isoxazole-containing compounds. For example, the development of selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) involved the optimization of trisubstituted isoxazoles, with co-crystal structures revealing key hydrophobic interactions and conformational preferences of the ligands.
In the context of this compound, obtaining the crystal structure of its analogues in complex with their target protein(s) will be a crucial step. This will enable medicinal chemists to visualize the binding mode and make rational modifications to the lead compound to improve its affinity, selectivity, and pharmacokinetic properties.
Potential for Combination Therapies and Translational Research
The future therapeutic utility of this compound and its derivatives may be significantly enhanced through combination therapies. Combining agents that act on different cellular pathways can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual drugs, thereby minimizing toxicity.
Isoxazole derivatives have been investigated in combination with existing anticancer drugs. For instance, the antitumor activity of alkaloid-based isoxazolylureas was studied in combination with five commonly used anticancer drugs, demonstrating the potential for synergistic interactions.
Translational research will be essential to bridge the gap between preclinical findings and clinical applications. This will involve evaluating the efficacy of lead compounds in in vivo animal models of cancer and assessing their pharmacokinetic and toxicological profiles. Promising results from these studies would pave the way for initiating clinical trials in human patients. The broad spectrum of biological activities exhibited by isoxazole derivatives suggests that compounds derived from the this compound scaffold could have applications not only in oncology but also in other therapeutic areas such as inflammatory diseases and infectious diseases. nih.govimpactfactor.org
Q & A
Q. What are the established synthetic routes for (3-(o-Tolyl)isoxazol-5-yl)methanol?
The compound can be synthesized via cyclization of oxime intermediates. For example, substituted aromatic aldehydes react with hydroxylamine to form oximes, which are cyclized using N-chlorosuccinimide (NCS) in dichloromethane (DCM) and triethylamine (TEA) to yield the isoxazole core. The hydroxymethyl group is introduced by hydrolysis or reduction steps. Purification typically involves thin-layer chromatography (TLC) and recrystallization from solvents like ethanol or ethyl acetate/hexane .
Q. How is the purity and structural integrity of this compound validated?
Key methods include:
- Melting Point Analysis : Confirms crystallinity and purity.
- TLC : Monitors reaction progress and compound homogeneity.
- NMR Spectroscopy : Assigns protons (e.g., the hydroxymethyl group at δ 4.5–5.0 ppm) and confirms substitution patterns.
- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]+ at m/z 204.1 for C11H11NO2). Recrystallization from ethanol or DCM/hexane mixtures improves purity .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for cyclization; ethanol/water for recrystallization.
- Catalysts : Triethylamine (TEA) or palladium catalysts in multicomponent reactions.
- Temperature : Controlled reflux (e.g., 60–80°C for cyclization). Excess reagents (e.g., NCS) improve yields .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity.
- Catalytic Systems : Palladium or copper catalysts enhance cross-coupling efficiency for aryl substitutions.
- Protecting Groups : Use tert-butylsulfonyl or benzyloxy groups to stabilize intermediates during functionalization .
Q. What strategies address contradictions in spectral data for isoxazole derivatives?
- Variable Temperature NMR : Resolves rotational isomerism in hydroxymethyl or aryl groups.
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., o-tolyl vs. para-substituted isomers).
- DFT Calculations : Predicts NMR chemical shifts and validates experimental data .
Q. Which in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition Assays : Test for interactions with lipoxygenases (e.g., 15-LOX) or carboxylesterases, given structural similarities to known inhibitors .
- Receptor Binding Studies : Screen for tropane-like activity (e.g., dopamine transporter modulation) using radioligand displacement assays .
- Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria, as isoxazoles often exhibit antibacterial properties .
Q. How do substituents on the o-tolyl group influence pharmacological properties?
- Electron-Withdrawing Groups (e.g., Cl, NO2) : Enhance metabolic stability and enzyme inhibition potency.
- Steric Effects : Ortho-substituted groups (e.g., methyl in o-tolyl) may reduce off-target interactions by restricting molecular flexibility.
- SAR Studies : Compare analogs like (3-(4-chlorophenyl)isoxazol-5-yl)methanol to map bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
